N-Ethyl-5-(1-ethylpyrrolidin-2-yl)pyridin-2-amine
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Overview
Description
N-Ethyl-5-(1-ethylpyrrolidin-2-yl)pyridin-2-amine is a chemical compound with a complex structure that includes a pyridine ring and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-5-(1-ethylpyrrolidin-2-yl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with ethyl bromide and pyrrolidine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-5-(1-ethylpyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate as a base in an organic solvent like toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can lead to the formation of secondary amines .
Scientific Research Applications
N-Ethyl-5-(1-ethylpyrrolidin-2-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis .
Mechanism of Action
The mechanism of action of N-Ethyl-5-(1-ethylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-amine: Similar structure but with a piperazine ring instead of a pyrrolidine ring.
N-(Pyridin-2-yl)amides: Compounds with a pyridine ring and an amide group.
3-Bromoimidazo[1,2-a]pyridines: Compounds with a pyridine ring and an imidazole ring
Uniqueness
N-Ethyl-5-(1-ethylpyrrolidin-2-yl)pyridin-2-amine is unique due to its specific combination of a pyridine ring and a pyrrolidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H21N3 |
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Molecular Weight |
219.33 g/mol |
IUPAC Name |
N-ethyl-5-(1-ethylpyrrolidin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C13H21N3/c1-3-14-13-8-7-11(10-15-13)12-6-5-9-16(12)4-2/h7-8,10,12H,3-6,9H2,1-2H3,(H,14,15) |
InChI Key |
RRRMCYJDEXKMIX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=C(C=C1)C2CCCN2CC |
Origin of Product |
United States |
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